



Hpk1-IN-43 for Kinase Activity Screening: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Hpk1-IN-43	
Cat. No.:	B12386604	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of immune responses, particularly in T cells, B cells, and dendritic cells.[1][2][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the signaling cascade by phosphorylating downstream targets like the adaptor protein SLP-76.[1][3][4][5][6] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[3][4] Given its role in suppressing anti-tumor immunity, HPK1 has emerged as a compelling therapeutic target in immuno-oncology.[1][2][7] Small molecule inhibitors of HPK1 are being actively developed to enhance the body's immune response against cancer.[1][2][7]

Hpk1-IN-43 is a potent and specific inhibitor of HPK1. Its ability to block HPK1 activity makes it a valuable tool for researchers studying the intricacies of immune regulation and for professionals in drug development seeking to identify novel cancer immunotherapies. This document provides detailed application notes and protocols for utilizing **Hpk1-IN-43** in kinase activity screening and cellular assays.

Application Notes



Hpk1-IN-43 is a powerful research tool for a variety of applications in immunology and oncology research:

- In Vitro Kinase Activity Screening: To determine the inhibitory activity of test compounds against HPK1.
- Cellular Assay Development: To study the downstream effects of HPK1 inhibition in relevant cell lines (e.g., Jurkat, primary T cells).
- Target Validation: To confirm the role of HPK1 in specific signaling pathways and cellular functions.
- Immuno-Oncology Research: To investigate the potential of HPK1 inhibition to enhance antitumor immune responses.[1][2]
- Drug Discovery: As a reference compound in the development of novel HPK1 inhibitors.[1]

Mechanism of Action

Hpk1-IN-43 acts as an ATP-competitive inhibitor of HPK1.[2] By binding to the ATP-binding pocket of the HPK1 kinase domain, it prevents the phosphorylation of HPK1 substrates. In a cellular context, this leads to the inhibition of SLP-76 phosphorylation at serine 376, a key step in the negative regulation of TCR signaling.[5][6][8] Consequently, inhibition of HPK1 by **Hpk1-IN-43** can lead to enhanced T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-y).[5]

Quantitative Data Summary

The following table summarizes the reported in vitro and cellular activities of **Hpk1-IN-43** and other relevant HPK1 inhibitors for comparative purposes.

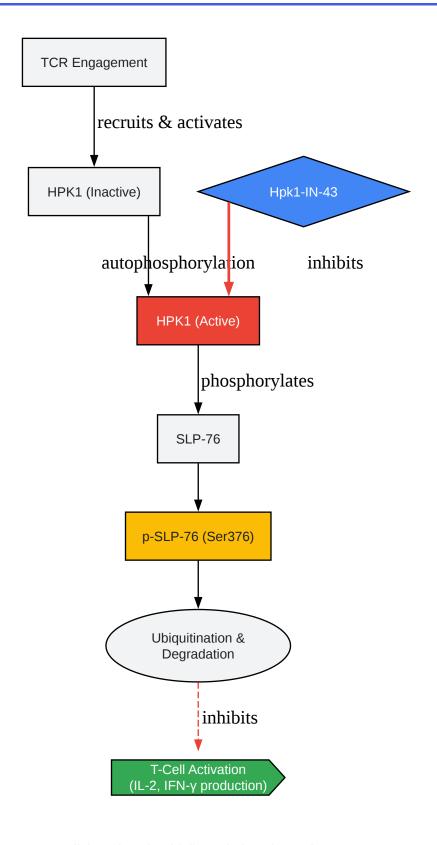


Compound	Target	IC50 (nM) - Biochemica I Assay	IC50 (nM) - Cellular Assay (pSLP-76)	EC50 (nM) - Cellular Assay (IL-2 Production)	Reference
Hpk1-IN-43	HPK1	0.32	147.9 (Jurkat), 131.8 (PBMCs)	-	[5]
Unnamed Compound [I]	HPK1	0.2	3 (Jurkat)	1.5 (Primary T-cells)	[9]
Sunitinib	Multi-kinase	15	-	-	[1]
GNE-1858	HPK1	1.9	-	-	[10]
XHS (piperazine analog)	HPK1	2.6	600 (PBMC)	-	[10]
M074-2865	HPK1	2930	-	-	[10]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the HPK1 signaling pathway and a general workflow for an in vitro kinase assay using **Hpk1-IN-43**.

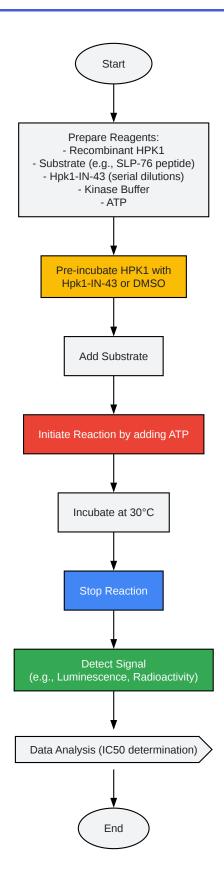




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Caption: HPK1 signaling pathway in T-cells and the inhibitory action of Hpk1-IN-43.





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Caption: General workflow for an in vitro HPK1 kinase inhibition assay.



Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay (Luminescent)

This protocol is designed to measure the inhibitory effect of **Hpk1-IN-43** on HPK1 kinase activity using a luminescence-based ATP detection method.

Materials:

- Recombinant human HPK1 enzyme
- HPK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific SLP-76 peptide)[11]
- Hpk1-IN-43
- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[12]
- ATP
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Hpk1-IN-43 in DMSO.
 - Create a series of dilutions of **Hpk1-IN-43** in kinase assay buffer. Also, prepare a DMSO-only control.
 - Prepare the kinase reaction mixture containing recombinant HPK1 enzyme and substrate in kinase assay buffer.
- Inhibitor Pre-incubation:



- To each well of a 96-well plate, add the diluted **Hpk1-IN-43** or DMSO control.
- Add the HPK1 enzyme/substrate mixture to each well.
- Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

Kinase Reaction:

- Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for HPK1.
- Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[12]

Signal Detection:

Stop the kinase reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a detection reagent to produce a luminescent signal proportional to the amount of ADP formed.

Data Analysis:

- Measure the luminescence using a plate reader.
- The kinase activity is inversely proportional to the luminescent signal.
- Calculate the percent inhibition for each concentration of Hpk1-IN-43 relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for HPK1 Inhibition in Jurkat T-cells

This protocol measures the ability of **Hpk1-IN-43** to inhibit the phosphorylation of SLP-76 in a cellular context.



Materials:

- Jurkat T-cells
- Hpk1-IN-43
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Anti-CD3/CD28 antibodies or beads for T-cell stimulation
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease and phosphatase inhibitors)
- · Antibodies for Western blotting:
 - Primary antibody against phospho-SLP-76 (Ser376)
 - Primary antibody against total SLP-76
 - Loading control antibody (e.g., GAPDH or β-actin)
 - HRP-conjugated secondary antibodies
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Culture Jurkat T-cells to the desired density.
 - Pre-treat the cells with various concentrations of Hpk1-IN-43 or DMSO control for 1-2 hours.[5]
- T-cell Stimulation:



- Stimulate the T-cells with anti-CD3/CD28 antibodies or beads for a predetermined time
 (e.g., 15-30 minutes) to activate the TCR signaling pathway and induce HPK1 activity.
- Cell Lysis:
 - Harvest the cells by centrifugation and wash with cold PBS.
 - Lyse the cells in lysis buffer on ice.
 - Clarify the lysates by centrifugation to remove cellular debris.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection and Analysis:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify the band intensities for phospho-SLP-76 and normalize to total SLP-76 and the loading control.
 - Calculate the percent inhibition of SLP-76 phosphorylation for each Hpk1-IN-43 concentration relative to the stimulated DMSO control.
 - Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion



Hpk1-IN-43 is a valuable chemical probe for investigating the role of HPK1 in immune regulation. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies. As a potent and selective inhibitor, **Hpk1-IN-43** will continue to be an important tool in the exploration of HPK1 as a therapeutic target for cancer and other immune-related diseases.

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